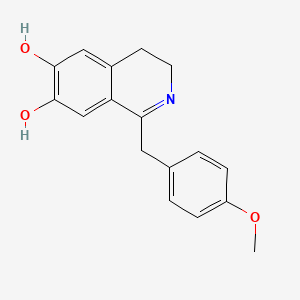

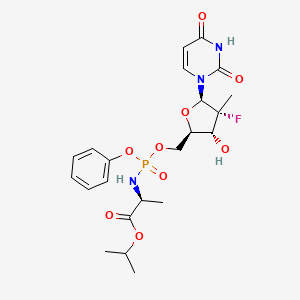

![molecular formula C21H33F3N8O7 B607806 (2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid

Overview

Description

GSK2807 Trifluoroacetate is a potent, selective, and S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase SMYD3. It has a Ki value of 14 nM and an IC50 value of 130 nM . This compound is primarily used in scientific research to study the role of SMYD3 in various biological processes.

Mechanism of Action

Target of Action

GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a histone methyltransferase that plays a crucial role in the regulation of gene expression .

Mode of Action

GSK2807 Trifluoroacetate interacts with its target, SMYD3, by bridging the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 . This interaction inhibits the activity of SMYD3, with a Ki of 14 nM and an IC50 of 130 nM . It’s worth noting that GSK2807 is 24-fold selective for SMYD3 in comparison with the closely related enzyme SMYD2 .

Biochemical Analysis

Biochemical Properties

GSK2807 Trifluoroacetate plays a significant role in biochemical reactions. It acts as an effective and selective inhibitor of SMYD3, a histone methyltransferase . The compound competes with S-adenosylmethionine (SAM), a universal methyl group donor, thereby inhibiting the activity of SMYD3 . The nature of these interactions is competitive, as GSK2807 Trifluoroacetate and SAM compete for the same binding site on SMYD3 .

Cellular Effects

As an inhibitor of SMYD3, it is expected to influence cell function by modulating the activity of this enzyme

Molecular Mechanism

GSK2807 Trifluoroacetate exerts its effects at the molecular level through its interaction with SMYD3. A high-resolution crystal structure reveals that GSK2807 Trifluoroacetate bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 . This binding interaction results in the inhibition of SMYD3, thereby affecting the methylation status of histones and other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2807 Trifluoroacetate involves multiple steps, including the formation of the core structure and the introduction of the trifluoroacetate group. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for GSK2807 Trifluoroacetate are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK2807 Trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It is designed to interact specifically with the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .

Common Reagents and Conditions

Common reagents used in the reactions involving GSK2807 Trifluoroacetate include various organic solvents and catalysts that facilitate the substitution reactions. The conditions are typically optimized to maintain the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions involving GSK2807 Trifluoroacetate are typically derivatives that retain the core structure of the compound while introducing modifications that enhance its selectivity and potency .

Scientific Research Applications

GSK2807 Trifluoroacetate is widely used in scientific research to study the role of SMYD3 in various biological processes. It has applications in:

Comparison with Similar Compounds

Similar Compounds

Sinefungin: Another SAM-competitive inhibitor with broader specificity.

EZH2-IN-15: A selective inhibitor of EZH2, another histone methyltransferase.

MS023: A selective inhibitor of protein arginine methyltransferases.

Uniqueness

GSK2807 Trifluoroacetate is unique in its high selectivity for SMYD3 compared to other histone methyltransferases. It has a 24-fold higher selectivity for SMYD3 over the closely related enzyme SMYD2 . This high selectivity makes it a valuable tool for studying the specific functions of SMYD3 without off-target effects on other methyltransferases.

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

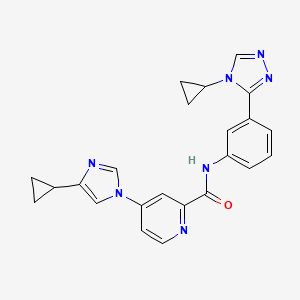

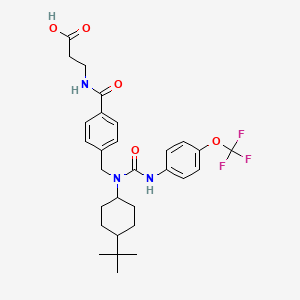

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

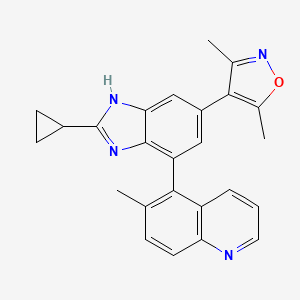

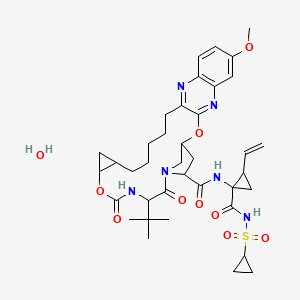

![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)

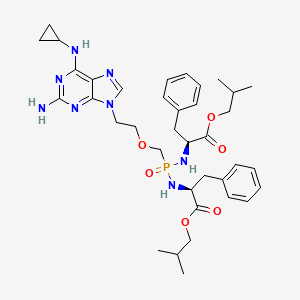

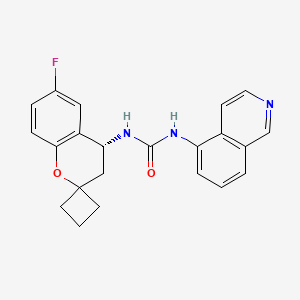

![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)